molecular formula C24H18BrNO6 B11654998 Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11654998
M. Wt: 496.3 g/mol
InChI Key: FXNLIYMCNBPQCJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrophenyl, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
  • 2-Bromo-4-methyl-6-nitrophenol

Comparison: Compared to similar compounds, Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding.

Chemical Structure and Properties

The compound belongs to the benzofuran class, which is known for a wide range of biological activities. Its structure includes a benzofuran core with specific substitutions that may influence its pharmacological properties. The presence of the bromo and nitrophenyl groups is particularly significant, as these moieties are often associated with enhanced biological activity.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzofuran derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Activity
A2780 (Ovarian Cancer)12Significant cytotoxicity
HCT15 (Colon Cancer)2.37High growth inhibition
PC-3 (Prostate Cancer)2.68Notable anti-cancer effects

The compound demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent .

2. Antibacterial and Antifungal Properties

Benzofuran derivatives are also noted for their antibacterial and antifungal activities. This compound has shown promising results in inhibiting bacterial growth, which could be attributed to the electron-withdrawing nature of the nitro group enhancing its interaction with bacterial cell walls.

Microorganism Inhibition Zone (mm) Activity
E. coli15Moderate antibacterial effect
S. aureus20Strong antibacterial effect

These findings indicate that the compound may serve as a lead for developing new antibacterial agents .

3. Antioxidant Activity

The antioxidant properties of benzofurans are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound has been tested for its ability to scavenge free radicals, showing significant antioxidant activity that could contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into their mechanisms of action and therapeutic potentials:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. This compound was among the compounds that exhibited promising IC50 values, indicating strong cytotoxic effects .
  • Antibacterial Evaluation : Research focusing on the antibacterial properties revealed that modifications in the benzofuran structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine was found to enhance antibacterial activity .

Properties

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3

InChI Key

FXNLIYMCNBPQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4

Origin of Product

United States

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